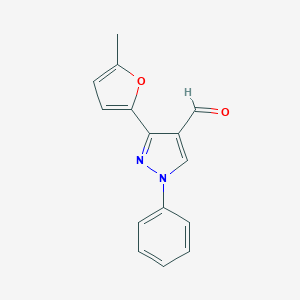
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that is commonly used in scientific research. It is a member of the amide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have antitumor effects in a variety of cancer cell lines. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. It has a variety of applications in scientific research and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is in its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is in its use as a probe to study the function of certain proteins and enzymes in cells. Additionally, there is a need for further research to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide and how it interacts with other compounds in cells.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a synthetic compound that has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a valuable tool for researchers in the field of biochemistry and pharmacology.
Synthesis Methods
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylaniline and isobutyryl chloride. The resulting product is then subjected to a series of purification steps to yield N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. This synthesis method has been well-established and is widely used in scientific research.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been used as a probe to study the function of certain proteins and enzymes in cells. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been used in both in vitro and in vivo studies, making it a versatile tool for researchers.
properties
CAS RN |
6178-59-2 |
|---|---|
Product Name |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)12(8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChI Key |
BGAHMDYYPSUYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)


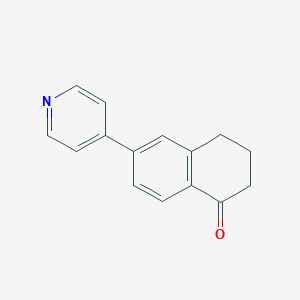
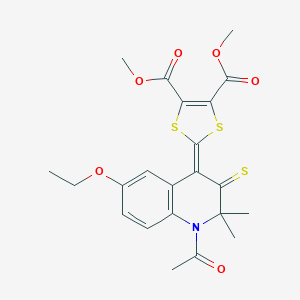
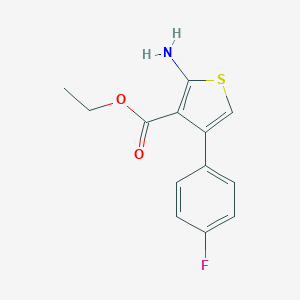
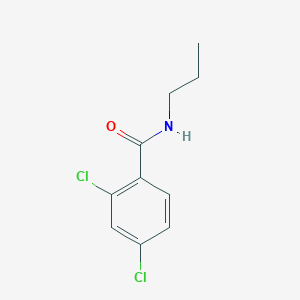
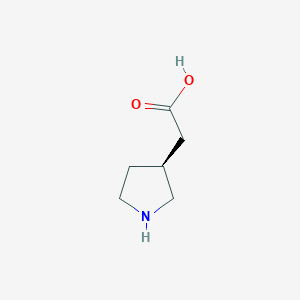
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)



